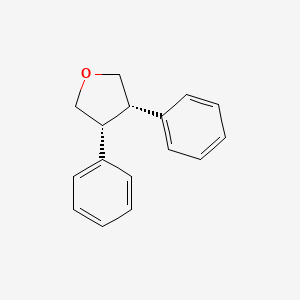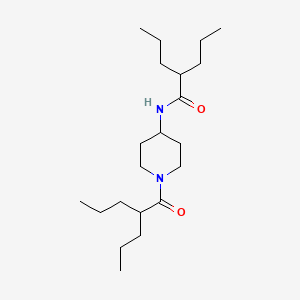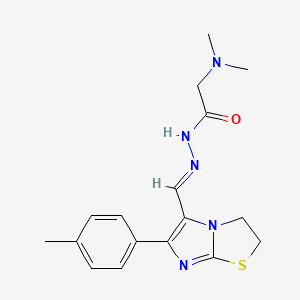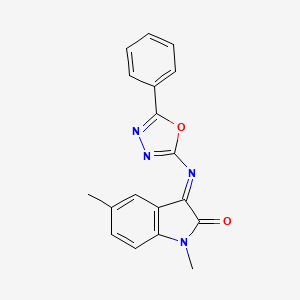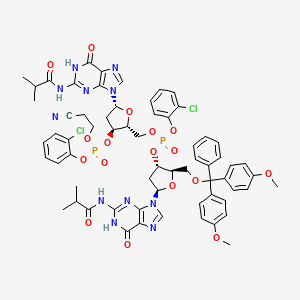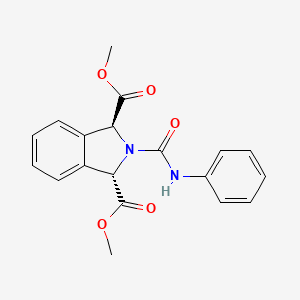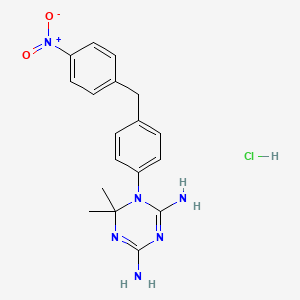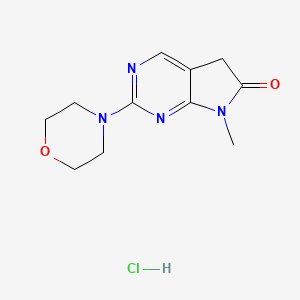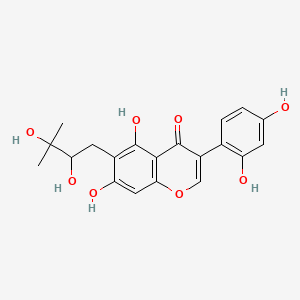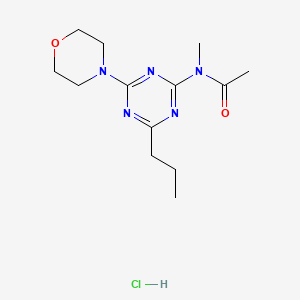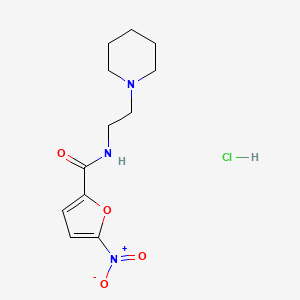
2-Furancarboxamide, 5-nitro-N-(2-(1-piperidinyl)ethyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furancarboxamide, 5-nitro-N-(2-(1-piperidinyl)ethyl)-, monohydrochloride is a chemical compound with the molecular formula C12H17N3O4·HCl. It is known for its unique structure, which includes a furan ring, a nitro group, and a piperidine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxamide, 5-nitro-N-(2-(1-piperidinyl)ethyl)-, monohydrochloride typically involves the following steps:
Amidation: The nitro-furan compound is then reacted with an amine, such as 2-(1-piperidinyl)ethylamine, to form the corresponding amide.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Nitration: Using industrial nitration reactors to introduce the nitro group.
Amidation in Large Reactors: Conducting the amidation reaction in large-scale reactors with controlled temperature and pressure.
Purification and Crystallization: Purifying the product through crystallization and filtration techniques to obtain the monohydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions
2-Furancarboxamide, 5-nitro-N-(2-(1-piperidinyl)ethyl)-, monohydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the piperidine moiety.
Oxidation: The furan ring can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 2-Furancarboxamide, 5-amino-N-(2-(1-piperidinyl)ethyl)-.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized furan derivatives.
Applications De Recherche Scientifique
2-Furancarboxamide, 5-nitro-N-(2-(1-piperidinyl)ethyl)-, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Mécanisme D'action
The mechanism of action of 2-Furancarboxamide, 5-nitro-N-(2-(1-piperidinyl)ethyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Nitro-N-(2-(1-piperidinyl)ethyl)-2-furamide: Similar structure but without the hydrochloride salt.
5-Nitro-N-(2-(1-piperidinyl)ethyl)-2-thiopheneamide: Similar structure with a thiophene ring instead of a furan ring.
Uniqueness
2-Furancarboxamide, 5-nitro-N-(2-(1-piperidinyl)ethyl)-, monohydrochloride is unique due to its specific combination of functional groups and its monohydrochloride salt form, which may confer distinct physicochemical properties and biological activities compared to its analogs .
Propriétés
Numéro CAS |
133628-35-0 |
|---|---|
Formule moléculaire |
C12H18ClN3O4 |
Poids moléculaire |
303.74 g/mol |
Nom IUPAC |
5-nitro-N-(2-piperidin-1-ylethyl)furan-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C12H17N3O4.ClH/c16-12(10-4-5-11(19-10)15(17)18)13-6-9-14-7-2-1-3-8-14;/h4-5H,1-3,6-9H2,(H,13,16);1H |
Clé InChI |
QVHMRHQOPLCEPV-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCNC(=O)C2=CC=C(O2)[N+](=O)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



